Benzoic acid--(1R,2S)-1,2-diphenylethane-1,2-diol (1/1)
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Overview
Description
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol (1/1) is a chiral compound that consists of benzoic acid and (1R,2S)-1,2-diphenylethane-1,2-diol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol typically involves the reaction of benzoic acid with (1R,2S)-1,2-diphenylethane-1,2-diol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with (1R,2S)-1,2-diphenylethane-1,2-diol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound can serve as a model molecule for studying enzyme-substrate interactions and stereoselective processes.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): This compound is structurally similar but contains a cyclohexane ring instead of a diphenylethane moiety.
Benzoic acid–(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with different functional groups and applications.
Uniqueness
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzoic acid and diphenylethane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
202121-54-8 |
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Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzoic acid;(1R,2S)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C14H14O2.C7H6O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13-16H;1-5H,(H,8,9)/t13-,14+; |
InChI Key |
LIDFGHKZFMBDDC-KAECKJJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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